molecular formula C11H12BrNO3S B11765735 3-Bromo-1-(phenylsulfonyl)piperidin-4-one CAS No. 919491-04-6

3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Cat. No.: B11765735
CAS No.: 919491-04-6
M. Wt: 318.19 g/mol
InChI Key: MIXGDXSVEFDIEG-UHFFFAOYSA-N
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Description

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C11H12BrNO3S. It is a derivative of piperidinone, featuring a bromine atom and a phenylsulfonyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one typically involves the bromination of 1-(phenylsulfonyl)piperidin-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(phenylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-(phenylsulfonyl)piperidin-4-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to elucidate its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)piperidin-4-one: Lacks the bromine atom but shares the phenylsulfonyl group.

    3-Chloro-1-(phenylsulfonyl)piperidin-4-one: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-1-(phenylsulfonyl)piperidin-4-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic chemistry .

Properties

CAS No.

919491-04-6

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromopiperidin-4-one

InChI

InChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

MIXGDXSVEFDIEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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